molecular formula C20H26N2O2 B1662865 Hydroquinidine CAS No. 1435-55-8

Hydroquinidine

Número de catálogo B1662865
Número CAS: 1435-55-8
Peso molecular: 326.4 g/mol
Clave InChI: LJOQGZACKSYWCH-NBGVHYBESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Hydroquinidine is a medication indicated in the maintenance of a normal sinus rhythm, as well as the treatment and prevention of abnormal rhythm . It is a d-rotatory alkaloid derived from cinchiona bark . It is closely related to quinidine, differing from the latter alkaloid only in containing two more atoms of hydrogen in the molecule .


Molecular Structure Analysis

This compound has a molecular formula of C20H26N2O2 . Its average molecular weight is 326.44 . The structure of this compound has 3 of 4 defined stereocentres .


Chemical Reactions Analysis

This compound is a cinchona alkaloid with a similar chemical structure to quinine and quinidine, and it is an ion channel blocker that most probably plays its inhibitory role by impairing voltage-gated potassium and sodium channels activity .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C20H26N2O2 and a molecular weight of 326.43 . It is soluble in DMSO at a concentration of 65 mg/mL .

Aplicaciones Científicas De Investigación

Application in Arrhythmias

Hydroquinidine has been studied extensively for its role in managing arrhythmic conditions. In Brugada syndrome, this compound therapy showed effectiveness in preventing ventricular tachycardia/ventricular fibrillation (VT/VF) inducibility in 76% of asymptomatic patients with inducible arrhythmia, and in all patients with multiple implantable cardioverter-defibrillator (ICD) shocks, suggesting its potential as an alternative to ICD placement in certain patients (Hermida et al., 2004). Similarly, in short QT syndrome, this compound administration led to significant QT interval prolongation, showing potential effectiveness in this rare arrhythmia (Gaita et al., 2004).

Role in Multifocal Ectopic Purkinje-Related Premature Contractions

A study on multifocal ectopicPurkinje-related premature contractions (MEPPC) linked to the SCN5A gene mutation revealed that this compound treatment dramatically decreased premature ventricular complexes and normalized contractile function in some patients. This suggests its efficacy in treating this newly identified cardiac syndrome, which is responsive to this compound therapy (Laurent et al., 2012).

This compound in Short QT Syndrome

In the context of short QT syndrome (SQTS), this compound has shown promising results. One study indicated that this compound prevented sudden death or syncope in patients on therapy, highlighting its potential as a prophylactic treatment in SQTS, particularly in children and patients who refuse ICD implant (Giustetto et al., 2006). Another study demonstrated that long-term HQ treatment reduced the occurrence of life-threatening arrhythmic events in SQTS patients, further supporting its therapeutic role in this condition (Mazzanti et al., 2017).

This compound in Myotonic Dystrophy

Research has also explored the effects of this compound on myotonic dystrophy. One study showed that this compound could ameliorate apathy and hypersomnia inpatients with myotonic dystrophy, though the possibility of proarrhythmia and the high frequency of cardiac disturbances in these patients limit its therapeutic perspective (Di Costanzo et al., 2000).

Gas-Phase Structures of this compound

In a more fundamental research context, the gas-phase structures of this compound were studied through laser-induced fluorescence and IR/UV double-resonance spectroscopy. This research provided insights into the conformational properties of this compound and its pseudoenantiomer hydroquinine, emphasizing the role of the ethyl substituent in the structural differences between these pseudoenantiomers (Sen et al., 2013).

Antioxidant Activity

This compound derivatives have been synthesized and tested for antioxidant activity. One study synthesized this compound via aldol condensation and tested its antioxidant activity using DPPH radical scavenging assay, revealing significant antioxidant properties (Kankeaw & Masong, 2015).

Organocatalytic Enantioselective Amination

This compound has been used as a chiral catalyst in the enantioselective amination of 2-substituted 3-indolinones. This application in organic synthesis demonstrates its utility in creating α-hydrazino esters with high enantiomeric excess, contributing to the development of novel synthetic methodologies (Yarlagadda et al., 2017).

Safety and Hazards

Hydroquinidine is classified as toxic. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing mist, gas, or vapours, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Direcciones Futuras

Hydroquinidine has shown strong anti-cancer activity on colon, pancreatic, and hepatocellular cancer cells . It has been suggested for utilization as a novel potent anti-carcinogenic agent . Future studies are necessary to provide new insights into the this compound action mechanism and to evaluate its capacity in in-vivo .

Mecanismo De Acción

Target of Action

Hydroquinidine, a derivative of the cinchona alkaloid, is primarily an ion channel blocker . It is known to inhibit the activity of voltage-gated potassium and sodium channels , which play crucial roles in the electrical activity of cells, particularly in the heart.

Mode of Action

By blocking these ion channels, this compound interferes with the normal flow of potassium and sodium ions in and out of the cells. This action alters the electrical activity of the cells, particularly the heart cells, leading to changes in the rhythm of the heart beat .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the electrical signaling pathway in heart cells. By blocking the ion channels, this compound disrupts the normal electrical signals that regulate the heart’s rhythm, potentially correcting abnormal rhythms .

Pharmacokinetics

Quinidine has an apparent volume of distribution of 2.0 to 3.5 litres/kg, an elimination half-life of 5 to 12 hours, and a clearance rate of 2.5 to 5.0ml/min/kg . Quinidine clearance is reduced in the elderly, in patients with cirrhosis, and in those with congestive heart failure . It’s reasonable to expect that this compound may have similar pharmacokinetic properties.

Result of Action

This compound is indicated in the maintenance of a normal sinus rhythm, as well as the treatment and prevention of abnormal rhythm . It has also been shown to exhibit strong anti-cancer activity on colon, pancreatic, and hepatocellular cancer cells by decreasing colony-forming ability, migration capacity, tumorigenicity, and proliferation while stimulating cellular death .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect its efficacy and stability. Additionally, the physiological environment, such as the patient’s age, liver function, and heart health, can also impact the action of this compound .

Análisis Bioquímico

Biochemical Properties

Hydroquinidine plays a significant role in biochemical reactions by interacting with various ion channels, particularly voltage-gated potassium and sodium channels . These interactions are crucial for its antiarrhythmic effects. This compound inhibits the activity of these ion channels, thereby stabilizing the cardiac cell membrane and preventing abnormal electrical activity .

Cellular Effects

This compound exhibits strong anti-cancer activity on colon, pancreatic, and hepatocellular cancer cells . It decreases colony-forming ability, migration capacity, tumorigenicity, and proliferation while stimulating cellular death. This compound also influences gene expression by downregulating genes involved in cell division and survival and upregulating genes associated with cell cycle arrest and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects by blocking voltage-gated potassium and sodium channels . This inhibition disrupts the normal flow of ions, leading to prolonged action potentials and stabilization of the cardiac cell membrane. Additionally, this compound’s anti-cancer effects are mediated through altered gene expression, promoting apoptosis and inhibiting cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown long-term efficacy and safety in patients with Brugada syndrome . Over time, it has been effective in reducing ventricular arrhythmias and atrial fibrillation/flutter recurrences. Its use is associated with side effects such as gastrointestinal intolerance .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses have been associated with increased efficacy in reducing arrhythmic events but also with a higher incidence of side effects . It is crucial to determine the optimal dosage to balance efficacy and safety.

Metabolic Pathways

This compound is metabolized in the liver, where it undergoes various biochemical transformations .

Transport and Distribution

This compound is transported and distributed within cells and tissues through binding to plasma proteins, mainly α1-acid glycoprotein and albumin . Its volume of distribution varies depending on the physiological state of the individual, such as in cases of congestive heart failure or liver cirrhosis .

Subcellular Localization

Its primary site of action is the cardiac cell membrane, where it interacts with ion channels

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for Hydroquinidine involves the conversion of quinidine to hydroquinidine via reduction using a suitable reducing agent.", "Starting Materials": [ "Quinidine", "Sodium borohydride", "Methanol", "Acetic acid" ], "Reaction": [ "Dissolve quinidine in methanol", "Add sodium borohydride to the solution", "Add acetic acid dropwise to the solution to maintain the pH", "Heat the solution under reflux for several hours", "Cool the solution and filter the precipitated hydroquinidine", "Wash the precipitate with methanol to remove impurities", "Dry the product under vacuum" ] }

Número CAS

1435-55-8

Fórmula molecular

C20H26N2O2

Peso molecular

326.4 g/mol

Nombre IUPAC

(S)-[(2R,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol

InChI

InChI=1S/C20H26N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h4-6,8,11,13-14,19-20,23H,3,7,9-10,12H2,1-2H3/t13-,14?,19+,20-/m0/s1

Clave InChI

LJOQGZACKSYWCH-NBGVHYBESA-N

SMILES isomérico

CC[C@H]1CN2CCC1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O

SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O

SMILES canónico

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O

Apariencia

Assay:≥98%A crystalline solid

Otros números CAS

1435-55-8
522-66-7

Descripción física

Solid;  [Merck Index] Beige powder;  [Sigma-Aldrich MSDS]

Pictogramas

Irritant

Números CAS relacionados

1476-98-8 (mono-hydrochloride)
1668-97-9 (mono-hydrochloride)

Sinónimos

dihydroquinidine
dihydroquinine
hydroquinidine
hydroquinidine dihydrochloride, (1beta,4beta,3S)-(+-)-isomer
hydroquinidine dihydrochloride, (3alpha,9S)-(+-)-isomer
hydroquinidine hydrochloride
hydroquinidine monosulfate
hydroquinidine monosulfate, (1beta,3alpha,4beta,8alpha,9R)-isomer
hydroquinidine monosulfate, (1beta,3alpha,4beta,9S)-isomer
hydroquinidine sulfate
hydroquinidine sulfate, (9S)-isomer
hydroquinidine, (+-)-isomer
hydroquinidine, (1beta, 3alpha,4beta,8alpha,9R)-isomer
hydroquinidine, (1beta,3alpha,4beta,9S)-isomer
hydroquinidine, (1beta,4beta,9S)-(+-)-isomer
hydroquinidine, (3alpha,9S)-(+-)-isomer
hydroquinidine, (8alpha,9R)-isomer
hydroquinidine, (8alpha,9S)-isomer
hydroquinidine, (9R)-isomer
hydroquinidine, (9S)-(+-)-isomer
hydroquinine
LCN 834
LCN-834
Lentoquine
Séréco

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydroquinidine
Reactant of Route 2
Hydroquinidine
Reactant of Route 3
Hydroquinidine
Reactant of Route 4
Hydroquinidine
Reactant of Route 5
Hydroquinidine
Reactant of Route 6
Hydroquinidine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.